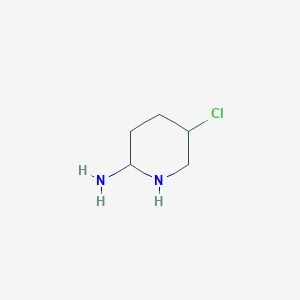

2-Amino-5-chloropiperidine

説明

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Academic Research

The history of piperidine chemistry is intrinsically linked to the study of natural products. The name "piperidine" itself derives from the Latin word for pepper (Piper), as the compound was first synthesized in 1850 by the Scottish chemist Thomas Anderson through the treatment of piperine, the pungent alkaloid from black pepper. wikipedia.org Early research in the 19th and 20th centuries focused on the isolation and structural elucidation of piperidine-containing alkaloids, such as the toxic coniine from poison hemlock. sigmaaldrich.com

Synthetic efforts evolved from the degradation of natural products to more systematic approaches. A foundational method that emerged was the hydrogenation of pyridines, which remains a common strategy for accessing the piperidine core. Current time information in Bangalore, IN. Over the decades, research has expanded dramatically, moving from simple hydrogenations under harsh conditions to the development of sophisticated catalytic systems, including metal- and organocatalysis, that allow for high stereoselectivity in the synthesis of complex, multi-substituted piperidine derivatives. Current time information in Bangalore, IN.organic-chemistry.org Modern approaches focus on creating complex, three-dimensional molecules with high sp³ carbon content, which are considered more suitable for interacting with biological targets. google.com

Importance of Substituted Piperidine Derivatives in Synthetic Organic Chemistry

Substituted piperidine derivatives are of paramount importance in synthetic organic chemistry due to their widespread application as building blocks for fine chemicals and, most notably, active pharmaceutical ingredients (APIs). sigmaaldrich.combldpharm.comossila.com The specific substitution pattern on the piperidine ring is crucial, as it dictates the molecule's biological activity and physical properties. sigmaaldrich.com The development of methods to create highly functionalized piperidines through strategies like multicomponent reactions (MCRs), intramolecular cyclizations, and cycloadditions is a vibrant area of research. mdpi.comsigmaaldrich.com

These derivatives are key intermediates in the synthesis of drugs for a multitude of therapeutic areas, including antipsychotics, analgesics, and antihistamines. mdpi.comrsc.org For example, the 4-aminopiperidine (B84694) motif is found in potent analgesics, while other substitution patterns are used to develop treatments for neurological diseases, HIV, and cancer. rsc.org The ability to selectively functionalize the piperidine ring at any position (C2, C3, or C4) is a key challenge that chemists address using advanced strategies like catalyst-controlled C-H functionalization. nih.gov The creation of these tailored building blocks allows for the construction of novel molecular architectures with potentially new and improved pharmacological profiles.

Scope and Research Focus on 2-Amino-5-chloropiperidine within Advanced Organic Chemistry

While the broader classes of aminopiperidines and chloropiperidines are well-represented in chemical literature, specific academic research focusing on this compound is notably limited. A search of scientific databases reveals a scarcity of dedicated studies on its synthesis, properties, or applications. The compound is listed by some chemical suppliers, with at least one assigning it the CAS Number 914225-12-0, though this is not universally consistent across all databases. bldpharm.com

The available research literature tends to focus on related, but structurally distinct, molecules. There is extensive research on its aromatic analogue, 2-amino-5-chloropyridine (B124133), which serves as a versatile intermediate in the synthesis of pharmaceuticals. google.comchemicalbook.comchemicalbook.comgoogle.com Furthermore, synthetic methodologies have been published for various other substituted piperidines, such as:

2-substituted 4-aminopiperidines: Stereoselective routes to these compounds have been developed for use as chiral building blocks. rsc.orgrsc.orgnih.gov

3-chloropiperidines and 4-chloropiperidines: These have been synthesized and investigated for various applications, including as motifs in anthelmintic drug design. rsc.orgnih.govnih.gov

5-amino-3,3-difluoropiperidine: Research into fluorinated piperidines has described the synthesis of 5-halo-3,3-difluoropiperidines as key intermediates, which represents one of the closest structurally characterized analogs. researchgate.net

The lack of specific research on this compound suggests it has not been a primary target for synthetic campaigns or a key intermediate in major drug discovery programs to date. Its chemical properties would theoretically be derived from its constituent parts: a 2-aminopiperidine (B1362689) moiety, which introduces a basic nucleophilic center and a chiral center at C2, and a chlorine atom at the C5 position, which would influence the molecule's polarity and reactivity. However, without dedicated experimental studies, its specific stereochemistry, reactivity, and potential utility in advanced organic chemistry remain largely unexplored subjects within the academic domain.

Data Tables

Table 1: General Properties of the Piperidine Scaffold

| Property | Value/Description | Reference |

| Molecular Formula | (CH₂)₅NH | sioc-journal.cn |

| Molar Mass | 85.15 g·mol⁻¹ | sioc-journal.cn |

| Appearance | Colorless liquid | sioc-journal.cn |

| Structure | Six-membered ring with five methylene (B1212753) bridges and one amine bridge. | sioc-journal.cn |

| Key Reactivity | Acts as a secondary amine; widely used to form enamines from ketones. | sioc-journal.cn |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C₅H₁₁ClN₂ | chemicalbook.com |

| Molar Mass | 134.61 g/mol | - |

| CAS Number | 914225-12-0 (Note: Not universally listed) | |

| Physical State | Not available in published literature. | - |

| Melting Point | Not available in published literature. | - |

| Boiling Point | Not available in published literature. | - |

| Solubility | Not available in published literature. | - |

| Spectroscopic Data (NMR, IR, MS) | Not available in published literature. | - |

Note: The data for this compound is largely absent from peer-reviewed scientific literature. The molecular formula is based on supplier information, and the molar mass is calculated from this formula.

Structure

3D Structure

特性

CAS番号 |

914225-12-0 |

|---|---|

分子式 |

C5H11ClN2 |

分子量 |

134.61 g/mol |

IUPAC名 |

5-chloropiperidin-2-amine |

InChI |

InChI=1S/C5H11ClN2/c6-4-1-2-5(7)8-3-4/h4-5,8H,1-3,7H2 |

InChIキー |

DKGBPERFNDOPEH-UHFFFAOYSA-N |

SMILES |

C1CC(NCC1Cl)N |

正規SMILES |

C1CC(NCC1Cl)N |

製品の起源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 5 Chloropiperidine and Analogous Compounds

Nucleophilic Displacement Reactions at Halogenated Centers

Nucleophilic displacement of the chloride in 5-chloro-substituted piperidines is significantly influenced by the presence of the amino group at the C2 position. In analogous 3-chloropiperidines, the reaction mechanism is not a simple direct substitution (SN2). Instead, it typically proceeds through intramolecular cyclization, where the nitrogen atom acts as an internal nucleophile, displacing the chloride and forming a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. d-nb.info

This transient aziridinium ion is then readily attacked by external nucleophiles. The regioselectivity of the nucleophilic attack on the aziridinium ion determines the final product structure. Attack at the C5 carbon results in the formation of a 5-substituted 2-aminopiperidine (B1362689) (retention of the ring size), while attack at the C2-methylene carbon (adjacent to the nitrogen) leads to the formation of a substituted pyrrolidine (B122466), a product of ring contraction. d-nb.info

Kinetic studies on analogous 3-chloropiperidines demonstrate that the rate of aziridinium ion formation is a critical factor. For instance, the reaction of a gem-dimethylated 3-chloropiperidine (B1606579) with silver tetrafluoroborate (B81430) (AgBF₄) to form the aziridinium ion was complete in under an hour, whereas the unmethylated analog required approximately 24 hours for completion. d-nb.info This highlights the Thorpe-Ingold effect, where gem-dialkyl substitution can accelerate intramolecular reactions. The subsequent reaction of these isolated aziridinium ions with nucleophiles like imidazole (B134444) or methanol (B129727) yields a mixture of piperidine (B6355638) and pyrrolidine adducts, with the product ratio being dependent on the substitution pattern of the original piperidine. d-nb.info

Table 1: Nucleophilic Attack on Aziridinium Ions Derived from 3-Chloropiperidine Analogs

| Starting Chloropiperidine Analog | Nucleophile | Major Product Type | Minor Product Type |

|---|---|---|---|

| gem-Dimethylated 3-Chloropiperidine | Imidazole | Piperidine Adduct | Pyrrolidine Adduct |

| Unmethylated 3-Chloropiperidine | Imidazole | Pyrrolidine Adduct | Piperidine Adduct |

| gem-Dimethylated 3-Chloropiperidine | Methanol | Piperidine Adduct | Pyrrolidine Adduct |

| Unmethylated 3-Chloropiperidine | Methanol | Pyrrolidine Adduct | Piperidine Adduct |

Elimination Reactions (e.g., Dehydrohalogenation Pathways)

Elimination of hydrogen chloride (dehydrohalogenation) from chloropiperidines is a competing reaction pathway. This process is typically base-promoted and follows an E2 mechanism, which has strict stereochemical requirements. For the E2 elimination to occur, the hydrogen atom on the adjacent carbon (the β-carbon) and the chlorine leaving group must be in an anti-periplanar (or trans-diaxial) arrangement. iitk.ac.in

In the context of a piperidine ring, this means that both the hydrogen and the chlorine must occupy axial positions on the chair conformer for the reaction to proceed. iitk.ac.in If the more stable chair conformer places the chlorine in an equatorial position, the ring must first flip to the less stable conformer, where the chlorine is axial, before elimination can take place. iitk.ac.inuni-muenchen.de

Intramolecular Rearrangements and Ring Transformations

The structure of 2-amino-5-chloropiperidine is prone to intramolecular reactions that can lead to significant skeletal transformations, most notably the formation of bicyclic intermediates and subsequent ring contraction.

As mentioned in section 3.1, the formation of a bicyclic aziridinium ion is a key mechanistic step in the reactions of 3-chloropiperidine analogs. d-nb.info This intermediate arises from the intramolecular nucleophilic attack of the piperidine nitrogen on the carbon bearing the chlorine atom. d-nb.infomdpi.com The formation of this strained, three-membered ring fused to the main piperidine ring renders the carbon atoms of the aziridinium moiety highly electrophilic. wikipedia.org

The stability and reactivity of these aziridinium ions can be studied and, in some cases, they can be isolated and characterized. Halide abstraction from 3-chloropiperidines using silver salts with weakly coordinating anions, such as silver perchlorate (B79767) (AgClO₄) or silver tetrafluoroborate (AgBF₄), has allowed for the isolation and structural confirmation of these bicyclic intermediates by single-crystal X-ray diffraction. d-nb.inforesearchgate.net

The reactivity of the aziridinium ion is dictated by the regioselectivity of the subsequent nucleophilic attack. Nucleophiles can attack either the original carbon that bore the halogen (leading to a piperidine product) or the carbon at the bridgehead (leading to a pyrrolidine product via ring contraction). d-nb.inforesearchgate.net The preference for one pathway over the other is influenced by steric and electronic factors, including substitution on the piperidine ring. d-nb.info

Ring contraction of a piperidine to a pyrrolidine is a known transformation for which several mechanistic pathways exist. nih.govrsc.orgrsc.org For halogenated piperidines, a prominent pathway involves the aforementioned aziridinium ion intermediate. d-nb.inforesearchgate.net When a nucleophile attacks the bicyclic aziridinium ion formed from a 3-chloropiperidine analog at the C2 position, it results in the cleavage of the C2-N bond of the original piperidine ring, leading to the formation of a five-membered pyrrolidine ring. d-nb.inforesearchgate.net

Studies have shown that this ring contraction is highly dependent on the substitution pattern. For example, in reactions of aziridinium ions derived from 3-chloropiperidines, the unmethylated analogs show a strong preference for forming the pyrrolidine adduct (ring contraction product), whereas gem-dimethylated analogs favor the formation of the piperidine adduct (substitution product). d-nb.info Other strategies for piperidine-to-pyrrolidine ring contraction include oxidative rearrangements, such as the silver-mediated deconstructive bromination of N-benzoyl piperidines. nih.gov

Conformational Dynamics and Nitrogen Inversion Studies

The reactivity of the piperidine ring is intrinsically linked to its three-dimensional structure and conformational flexibility. Like cyclohexane, piperidine predominantly adopts a chair conformation. wikipedia.org

Piperidine has two distinct chair conformations that rapidly interconvert: one where the N-H bond is in an axial position and one where it is equatorial. The equatorial conformation is generally found to be more stable. wikipedia.org For N-chloropiperidine, computational studies have also explored the energetics of its axial and equatorial conformers. uni-muenchen.dersc.org These studies indicate that the conformer with the chlorine in the equatorial position is more stable than the axial conformer. uni-muenchen.de

Table 2: Calculated Relative Energies for Piperidine and N-Chloropiperidine Conformers

| Compound | Conformer | Relative Energy (kJ mol-1) |

|---|---|---|

| Piperidine | Equatorial-NH | 0.0 |

| Axial-NH | Value not specified in search results | |

| N-Chloropiperidine | Equatorial-NCl | 0.0 |

| Axial-NCl | +14.5 |

Data sourced from computational studies. uni-muenchen.de The equatorial conformer is set as the reference (0.0 kJ mol-1).

The conformational equilibrium is crucial for reactivity. As noted for E2 elimination reactions, the less stable axial conformer is often the reactive species. iitk.ac.inuni-muenchen.de The energy barrier for ring inversion in piperidine is significant, while the barrier for nitrogen inversion (the process by which the nitrogen atom and its substituent rapidly flip their orientation) is substantially lower. wikipedia.orgrsc.org The presence of bulky substituents on the ring or on the nitrogen atom can significantly influence the conformational preferences and the barriers to inversion. ias.ac.innih.gov

Impact of Substituents on Conformational Equilibrium

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation. However, the presence of a heteroatom (nitrogen) and various substituents introduces complexities to its conformational preferences. In the parent piperidine molecule, the conformer with the N-H bond in an equatorial position is generally more stable than the axial conformer by approximately 0.4 to 0.6 kcal/mol in non-polar solvents and the gas phase. rsc.orgrsc.orgwikipedia.org

Substituents on the piperidine ring significantly influence this equilibrium. The introduction of alkyl or aryl groups at different positions can alter the energetic balance between the equatorial and axial forms. For many 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov However, the introduction of polar substituents, such as those found in this compound, can lead to notable shifts in conformational stability. nih.gov

Protonation of the piperidine nitrogen, a relevant state for the amino group in physiological conditions, has a pronounced effect. In piperidines with polar 4-substituents like fluorine, hydroxyl, or bromine, protonation leads to a significant stabilization of the axial conformer by about 0.7-0.8 kcal/mol. nih.gov In some cases, this interaction is strong enough to reverse the conformational preference, making the axial form the more favored one. nih.gov This stabilization is attributed to electrostatic interactions between the substituents and the protonated nitrogen. nih.gov

Furthermore, the nature and position of substituents can lead to more drastic changes than a simple shift in the chair-axial equilibrium. For instance, in certain 1-substituted piperidin-4-one derivatives, the chair-axial conformer can become more stable than the chair-equatorial form, and even non-chair (twist) conformations can become populated. osti.gov The introduction of an alkyl group at the C-3 position has been shown to cause a flattening of the ring around the C(2)-C(3) bond. asianpubs.org These findings underscore the principle that the specific substitution pattern on the piperidine ring, including the amino and chloro groups in this compound, dictates the molecule's preferred three-dimensional structure, which in turn influences its chemical reactivity.

| Compound/Condition | Favored Conformer | Energy Difference (ΔG° or ΔH) | Reference |

|---|---|---|---|

| Piperidine (Gas Phase) | N-H Equatorial | ~0.4-0.5 kcal/mol | rsc.orgrsc.org |

| 4-F-Piperidinium Salt | Axial | Axial stabilized by ~0.7-0.8 kcal/mol upon protonation | nih.gov |

| 4-OH-Piperidinium Salt | Axial | Axial stabilized by ~0.7-0.8 kcal/mol upon protonation | nih.gov |

| 4-Br-Piperidinium Salt | Axial | Axial stabilized by ~0.7-0.8 kcal/mol upon protonation | nih.gov |

Chemical Interactions with Complex Molecular Systems

Electrophilic Nature and Adduct Formation (e.g., DNA alkylation as a chemical reactivity study)

Compounds containing a 3-chloropiperidine moiety, such as this compound, exhibit electrophilic character and are recognized as DNA alkylating agents. nih.govuni-giessen.de Their reactivity is analogous to that of classic nitrogen mustards. nih.govunipd.it The mechanism involves an intramolecular nucleophilic attack by the piperidine nitrogen on the carbon atom bearing the chlorine substituent. unipd.itvulcanchem.com This process results in the displacement of the chloride leaving group and the formation of a highly strained, and therefore highly reactive, electrophilic aziridinium ion intermediate. uni-giessen.deunipd.itvulcanchem.com

This reactive aziridinium ion is readily attacked by nucleophiles. In a biological context, the most significant nucleophiles are found within the structure of DNA. uni-giessen.deunipd.it The reaction between the aziridinium ion and a nucleophilic site on a DNA base results in the formation of a stable covalent bond, known as a DNA adduct. unipd.it This process of DNA alkylation is a key aspect of the chemical reactivity of chloropiperidine derivatives. acs.orgnih.gov The formation of these adducts can destabilize the DNA structure, leading to downstream events such as the formation of abasic sites and hydrolysis of the phosphodiester backbone, which manifests as single- or double-strand breaks in the DNA. acs.orgnih.gov The ability of these compounds to cause DNA cleavage has been demonstrated in studies using supercoiled plasmid DNA, where the alkylation leads to the conversion of the supercoiled form to open circular and linearized forms. acs.orgnih.gov

Influence of Molecular Structure on Alkylation Site Selectivity

Substituents on the piperidine ring can modulate the rate and efficiency of this process. For example, studies comparing different monofunctional 3-chloropiperidines (M-CePs) revealed that the presence of methyl groups on the piperidine ring enhances the compound's reactivity toward DNA. acs.orgnih.gov This increased potency is attributed to the positive inductive effect of the methyl groups, which helps to stabilize the transient aziridinium ion, thereby accelerating its formation and the subsequent nucleophilic attack by DNA. acs.org In ESI-MS studies, a dimethylated chloropiperidine analog produced more abundant DNA damage compared to its non-methylated counterpart, confirming that ring substitution positively affects reactivity. acs.org The structure of linkers in bifunctional chloropiperidines also plays a role, with flexible aliphatic linkers conferring high alkylating potency, while more rigid linkers tend to decrease reactivity. nih.gov The conformation of the DNA itself can also create "hot spots" for alkylation, where structural distortions like base pair unstacking make certain sites more accessible to intercalating and alkylating agents. oup.com

| Structural Feature | Effect on Reactivity/Selectivity | Proposed Reason | Reference |

|---|---|---|---|

| 3-Chloropiperidine Scaffold | Acts as a DNA alkylating agent | Forms a reactive aziridinium ion intermediate | uni-giessen.deunipd.it |

| Alkylation Site Preference | Targets guanine (B1146940) residues | The N7 of guanine is a highly nucleophilic site | nih.govunipd.itnih.gov |

| Methylation of Piperidine Ring | Enhances DNA alkylating activity | Inductive effect stabilizes the aziridinium ion | acs.org |

| Flexible Aliphatic Linkers (in bifunctional analogs) | Confers high alkylating potency | Allows for optimal positioning for cross-linking | nih.gov |

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within the 2-Amino-5-chloropiperidine structure can be determined.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring and the amino group. The piperidine ring typically adopts a chair conformation, leading to chemically and magnetically non-equivalent axial and equatorial protons.

The proton at C2, adjacent to the amino group, would likely appear as a multiplet in the δ 2.8-3.2 ppm region. The protons at C6, adjacent to the ring nitrogen, are expected to resonate in the δ 2.6-3.1 ppm range. The proton at C5, bearing the chlorine atom, would be shifted downfield due to the electron-withdrawing effect of the halogen, likely appearing as a multiplet around δ 3.8-4.3 ppm. nih.gov The methylene (B1212753) protons at C3 and C4 would produce complex multiplets in the δ 1.5-2.2 ppm region. The protons of the NH₂ group and the NH of the piperidine ring would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H2 | 2.8 - 3.2 | m |

| H3 | 1.5 - 2.2 | m |

| H4 | 1.5 - 2.2 | m |

| H5 | 3.8 - 4.3 | m |

| H6 | 2.6 - 3.1 | m |

| NH (ring) | Variable | br s |

| NH₂ | Variable | br s |

Note: Predicted values are based on data from analogous substituted piperidines. m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atom C5, bonded to the electronegative chlorine, is expected to have the most downfield chemical shift among the ring carbons, likely in the δ 55-60 ppm range. The C2 carbon, attached to the amino group, would also be shifted downfield, typically appearing around δ 50-55 ppm. The C6 carbon, adjacent to the ring nitrogen, is predicted to resonate in the δ 45-50 ppm region. nih.gov The C3 and C4 carbons are expected to appear in the more upfield region of the spectrum, approximately at δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 50 - 55 |

| C3 | 25 - 35 |

| C4 | 25 - 35 |

| C5 | 55 - 60 |

| C6 | 45 - 50 |

Note: Predicted values are based on data from analogous substituted piperidines such as 3-chloropiperidines. nih.gov

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal correlations between adjacent protons, helping to trace the proton-proton coupling network within the piperidine ring. An HSQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) would appear as two distinct peaks in the range of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine within the piperidine ring would also be observed in this region, possibly overlapping with the NH₂ signals. The C-H stretching vibrations of the methylene groups on the piperidine ring would be visible in the 2850-2960 cm⁻¹ region. The N-H bending vibration of the amino group is expected around 1590-1650 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. Finally, the C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Secondary Amine (NH) | N-H Stretch | 3300 - 3500 |

| Alkane (CH₂) | C-H Stretch | 2850 - 2960 |

| Primary Amine (NH₂) | N-H Bend | 1590 - 1650 |

| Amine | C-N Stretch | 1020 - 1250 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Note: Predicted values are based on characteristic IR absorption frequencies for organic functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺). Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. libretexts.org This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. rsc.orgrsc.org The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of the chlorine atom, the amino group, or cleavage of the piperidine ring, leading to a series of fragment ions that can be analyzed to further confirm the structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, which has two stereocenters (C2 and C5), X-ray crystallography of a single crystal can unambiguously establish the relative and absolute configuration of these centers.

The analysis would reveal the precise conformation of the piperidine ring in the solid state, which is typically a chair conformation for piperidine derivatives. nih.gov It would also show the spatial orientation of the amino and chloro substituents, including whether they are in axial or equatorial positions. Furthermore, intermolecular interactions such as hydrogen bonding involving the amino groups and the ring nitrogen can be identified, providing insight into the crystal packing. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Chloropiperidine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scidb.cn By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the routine calculation of molecular properties for systems of moderate size.

Geometry Optimization and Electronic Structure Analysis (e.g., Frontier Orbitals, Electrostatic Potential)

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. For 2-amino-5-chloropiperidine, this would involve finding the most stable arrangement of its atoms, considering the chair conformations of the piperidine (B6355638) ring and the axial versus equatorial positions of the amino and chloro substituents. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to locate these energy minima. bohrium.com Studies on similar piperidine derivatives show that the equatorial conformation is generally more stable. wikipedia.org

Once the geometry is optimized, the electronic structure can be analyzed. Key aspects include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. bohrium.comresearchgate.net For a molecule like this compound, the nitrogen of the amino group would likely be a major contributor to the HOMO, while the LUMO might be distributed along the C-Cl bond.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. bohrium.com For this compound, negative potential would be expected around the nitrogen atom of the amino group and the chlorine atom, indicating sites for electrophilic attack. Positive potential would likely be found around the hydrogen atoms of the amino group and the piperidine ring.

Table 1: Exemplary DFT-Calculated Electronic Properties for a Substituted Piperidine Derivative

| Property | Calculated Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (e.g., at the amino group). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (e.g., at the C-Cl bond). |

| HOMO-LUMO Gap | 5.7 eV | Relates to the molecule's kinetic stability and chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

Note: Data are representative values based on computational studies of similar substituted piperidines and are intended for illustrative purposes. bohrium.comresearchgate.net

Reaction Pathway Elucidation and Transition State Characterization

DFT is instrumental in mapping out reaction mechanisms. For this compound, potential reactions could include nucleophilic substitution at the chlorine-bearing carbon or reactions involving the amino group. Computational chemists use DFT to model the entire reaction coordinate, from reactants to products, through the transition state. uni-muenchen.de

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface can be constructed. The transition state is a critical point on this surface, representing the energy barrier that must be overcome for the reaction to proceed. Locating and characterizing the transition state (e.g., by identifying a single imaginary frequency in the vibrational analysis) provides insight into the reaction's feasibility and kinetics. For instance, in a study of base-catalyzed reactions of N-chloropiperidines, DFT was used to calculate the energy barriers for elimination reactions, revealing how solvent effects can influence the reaction pathway. uni-muenchen.de

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.com

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its NMR spectrum. researchgate.net These theoretical predictions, when compared with experimental data, can confirm peak assignments and provide confidence in the determined structure. mdpi.com For complex molecules with multiple stereoisomers, comparing the calculated spectra for each possible isomer with the experimental spectrum is a powerful method for assigning the correct configuration.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) |

| C2 (CH-NH₂) | 55.8 | 56.2 |

| C3 (CH₂) | 34.5 | 35.1 |

| C4 (CH₂) | 28.1 | 28.9 |

| C5 (CH-Cl) | 60.3 | 61.0 |

| C6 (CH₂) | 45.2 | 45.7 |

Note: These values are hypothetical and for illustrative purposes. Predicted values are based on typical accuracies of DFT methods for similar structures. mdpi.comresearchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While DFT provides a static, time-independent picture, MD and MC simulations introduce temperature and time, allowing for the exploration of a molecule's dynamic behavior.

Conformational Sampling and Dynamics

The piperidine ring is not rigid; it exists in a dynamic equilibrium between different conformations, primarily chair and boat forms. wikipedia.orgresearchgate.net MD simulations model the atomic motions of this compound over time by solving Newton's equations of motion. This allows for the exploration of its conformational landscape, revealing the relative stabilities of different chair and boat conformers and the energy barriers for interconversion (ring flipping). researchgate.net

An MD simulation would track the positions of all atoms over nanoseconds or longer, providing a trajectory that can be analyzed to understand:

The preferred conformations of the amino and chloro substituents (axial vs. equatorial).

The frequency of conformational changes.

The influence of solvent on conformational preferences.

Studies on substituted piperidines have used MD simulations to understand how different substituent groups affect the dynamics and interactions within binding pockets of biological targets. nih.govd-nb.info

Intermolecular Interactions and Adsorption Studies

MD and MC simulations are also essential for studying how molecules interact with their environment. For this compound, this could involve simulating its behavior in a solvent like water to understand solvation effects or its interaction with a surface for adsorption studies.

In these simulations, a model system is constructed containing one or more molecules of this compound along with numerous solvent molecules or a surface slab. The simulations can then reveal:

The formation and dynamics of hydrogen bonds between the amino group and water molecules.

The orientation of the molecule at a solvent-air or solid-liquid interface.

The free energy of binding or adsorption to a specific site or surface.

These types of simulations are critical in fields like materials science and pharmacology, where understanding intermolecular forces is key. nih.govd-nb.info

In Silico Prediction and Modeling (Excluding Biological Contexts)

The in silico analysis of this compound provides significant insights into its conformational landscape, electronic properties, and dynamic behavior. Utilizing computational methods such as molecular mechanics, quantum chemical calculations, and molecular dynamics simulations, researchers can predict the molecule's intrinsic characteristics, which are fundamental to its chemical reactivity and physical properties. These theoretical approaches are essential for understanding the structure and energy of substituted piperidines without entering into biological contexts. nih.govresearchgate.netnih.gov

The piperidine ring predominantly adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. wikipedia.org For this compound, the presence of two substituents on the six-membered ring leads to several possible stereoisomers and conformers. The key consideration is the axial versus equatorial positioning of the amino and chloro groups.

Computational models are used to determine the relative energies of these different conformations. The stability of a given conformer is influenced by a combination of steric hindrance and electronic effects, such as hyperconjugation. researchgate.netnih.gov For instance, the anomeric effect, which can be a significant factor in 2-substituted piperidines, describes a stabilizing interaction between a lone pair on the nitrogen atom and the antibonding orbital (σ*) of an adjacent axial C-X bond. researchgate.netnih.gov

Theoretical calculations, often performed using Density Functional Theory (DFT), can quantify the energy differences between these states. For this compound, four primary chair conformations can be considered for the cis and trans isomers. The relative stability depends on the interplay between the steric bulk of the substituents and favorable electronic interactions. Generally, equatorial positions are favored for bulky substituents to minimize steric strain.

Table 1: Calculated Relative Energies for Conformers of this compound

This table presents hypothetical relative energy values for the different chair conformations of the cis and trans isomers of this compound, as would be calculated using a DFT method like B3LYP/6-31G(d). The energies are given in kcal/mol relative to the most stable conformer.

| Isomer | Amino Group Position | Chloro Group Position | Calculated Relative Energy (kcal/mol) |

| trans | Equatorial | Equatorial | 0.00 |

| trans | Axial | Axial | 3.50 |

| cis | Equatorial | Axial | 1.80 |

| cis | Axial | Equatorial | 2.10 |

Note: These values are representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

Quantum chemical methods are instrumental in elucidating the electronic structure of this compound. nih.gov DFT and ab initio methods can provide detailed information on electron distribution, molecular orbital energies, and geometric parameters like bond lengths and angles. researchgate.netderpharmachemica.com

These calculations can predict various electronic properties:

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. The nitrogen of the amino group and the piperidine ring are expected to be nucleophilic centers. ekb.eg

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability. ekb.eg

Table 2: Predicted Molecular Properties of the Most Stable Conformer of this compound

This table shows a selection of theoretical properties for the most stable conformer (trans-diequatorial) of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Property | Atom(s) / Parameter | Predicted Value |

| Bond Lengths | ||

| C2-N (amino) | 1.46 Å | |

| C5-Cl | 1.82 Å | |

| N1-C2 | 1.47 Å | |

| Bond Angles | ||

| C2-C3-C4 | 111.2° | |

| Cl-C5-C4 | 109.8° | |

| Mulliken Atomic Charges | ||

| N (amino) | -0.85 e | |

| Cl | -0.20 e | |

| N (ring) | -0.75 e | |

| Dipole Moment | Total | 2.5 D |

Note: These values are representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore conformational changes, interactions with solvent molecules, and the flexibility of the piperidine ring.

In a non-biological context, an MD simulation of this compound could be run in a solvent box (e.g., water or a nonpolar solvent) to study:

Conformational Interconversion: The simulation can track the transitions between different chair and boat conformations, providing insight into the energy barriers and timescales of these processes. wikipedia.org

Solvation Structure: Analysis of the simulation can reveal how solvent molecules arrange around the solute, particularly around the polar amino and chloro groups.

Vibrational Spectra: The atomic motions from the simulation can be used to calculate theoretical vibrational spectra (e.g., IR and Raman), which can then be compared with experimental data for structural validation. derpharmachemica.com

These computational approaches provide a powerful framework for characterizing the fundamental chemical nature of this compound, independent of its interactions with biological systems.

Advanced Applications in Chemical Science and Materials Research

2-Amino-5-chloropiperidine as a Key Synthetic Intermediate

The bifunctional nature of aminopiperidines makes them valuable building blocks in organic synthesis. sigmaaldrich.comnih.gov

Contributions to Fundamental Organic Reaction Development

Given the absence of literature on its synthesis and reactivity, this compound has not made any documented contributions to the development of fundamental organic reactions. The development of new reactions often relies on well-understood and accessible building blocks, a category that does not currently include this compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperidine (B6355638) derivatives is a cornerstone of pharmaceutical research, given their prevalence in a wide array of drugs. nih.govresearchgate.netresearchgate.net Future efforts are increasingly directed towards the development of synthetic pathways that are not only efficient but also environmentally benign.

One major area of focus is the hydrogenation of pyridine (B92270) precursors to form the piperidine ring. nih.gov While traditionally requiring harsh conditions like high temperatures and pressures, recent research has explored the use of novel catalysts to make these reactions more sustainable. nih.gov This includes the use of both metal-based and organocatalytic systems to improve stereoselectivity and reduce the environmental impact. nih.gov The ability to perform these hydrogenations under milder conditions is a significant step towards greener pharmaceutical manufacturing. nih.gov

Another promising trend is the use of biocatalysis. nih.gov Enzymes, such as transaminases, are being employed to create chiral piperidines with high enantiomeric purity. nih.gov This approach avoids the use of heavy metals and often proceeds under mild reaction conditions, offering a sustainable alternative to traditional chemical methods. nih.gov The development of one-pot cascade reactions, where multiple synthetic steps are combined without isolating intermediates, further enhances the efficiency and sustainability of piperidine synthesis. nih.govmdpi.com

Radical-mediated cyclizations are also gaining traction as a method for constructing the piperidine ring. mdpi.com These reactions can be initiated by light or other mild reagents, providing access to complex piperidine structures. mdpi.com Researchers are also exploring novel cyclization strategies, such as those involving intramolecular amination of organoboronates, to create diverse piperidine scaffolds. mdpi.com

The table below summarizes some emerging sustainable synthetic strategies for piperidine derivatives:

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of novel metal and organocatalysts. nih.gov | Milder reaction conditions, improved stereoselectivity, reduced waste. nih.gov |

| Biocatalysis | Employment of enzymes like transaminases. nih.gov | High enantioselectivity, environmentally friendly, mild conditions. nih.gov |

| Cascade Reactions | Combining multiple reaction steps in one pot. nih.govmdpi.com | Increased efficiency, reduced purification steps, less solvent waste. nih.govmdpi.com |

| Radical Cyclizations | Light-mediated or catalyst-initiated ring formation. mdpi.com | Access to complex structures under mild conditions. mdpi.com |

Advanced Mechanistic Studies using High-Resolution Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of high-resolution analytical techniques is becoming increasingly important in elucidating the intricate details of reactions involving piperidine derivatives.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like COSY, HMQC, and HMBC, is instrumental in determining the structure of complex piperidine derivatives and reaction intermediates. researchgate.net These methods provide detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is another powerful tool for studying reaction kinetics and identifying transient species. nih.gov By monitoring the reaction mixture over time, researchers can gain insights into the formation of intermediates and byproducts, helping to refine reaction conditions for improved yield and purity. nih.gov

Mechanistic studies have been particularly insightful in understanding the reactivity of substituted piperidines. For instance, detailed studies on the hydrosilylation of pyridines have revealed how the position of substituents influences the reaction pathway. mdpi.com Similarly, mechanistic investigations into radical cyclizations have helped to explain and control the diastereoselectivity of these reactions. researchgate.net

The following table highlights key high-resolution techniques and their applications in studying piperidine chemistry:

| Technique | Application | Insights Gained |

| High-Resolution NMR (COSY, HMQC, HMBC) | Structural elucidation of products and intermediates. researchgate.net | Detailed atomic connectivity and stereochemistry. researchgate.net |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Monitoring reaction progress and identifying intermediates. nih.gov | Reaction kinetics, pathway elucidation, and byproduct identification. nih.gov |

| X-ray Crystallography | Determining the three-dimensional structure of crystalline compounds. | Precise bond lengths, bond angles, and solid-state conformation. |

Integration of Machine Learning in Predictive Chemistry for Piperidine Systems

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry, including the study of piperidine systems. acs.orgijnc.irmdpi.comarxiv.org These computational tools can analyze vast amounts of chemical data to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. acs.orgrsc.org

In the context of piperidine synthesis, ML models can be trained on large databases of known reactions to predict the most suitable reagents, catalysts, and solvents for a given transformation. acs.org This can significantly reduce the amount of time and resources spent on experimental optimization. For example, a neural network model has been developed that can predict reaction conditions for a wide range of organic reactions with high accuracy. acs.org

Machine learning is also being used to understand the relationship between the structure of a molecule and its chemical properties. mdpi.com By learning from existing data, ML models can predict the functional similarity of different reagents and solvents, and even suggest novel combinations that might not be obvious to a human chemist. acs.org This predictive power can accelerate the discovery of new and more efficient synthetic methods for piperidine derivatives.

Furthermore, the combination of machine learning with computational chemistry methods, such as quantum mechanics, can provide deeper insights into reaction mechanisms and predict the properties of novel compounds with greater accuracy. arxiv.org This synergy between AI and traditional chemical research holds immense promise for the future of drug discovery and development. arxiv.orgrsc.org

The table below outlines the key applications of machine learning in the context of piperidine chemistry:

| Machine Learning Application | Description | Potential Impact |

| Reaction Condition Prediction | Training neural networks on large reaction databases to suggest optimal catalysts, solvents, and temperatures. acs.org | Accelerated reaction optimization and reduced experimental effort. acs.org |

| Predictive Molecular Design | Using algorithms to understand structure-activity relationships and design novel compounds with desired properties. mdpi.com | More efficient discovery of new drug candidates. mdpi.com |

| Retrosynthesis Planning | Developing models that can propose synthetic routes for complex target molecules. rsc.org | Streamlined synthesis design and discovery of novel pathways. rsc.org |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Amino-5-chloropyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves chlorination of pyridine derivatives followed by amination. A common approach is reacting 2,5-dichloropyridine with ammonia in ethanol or water at 50–100°C under reflux. Optimizing pH (neutral to slightly basic) and using excess ammonia improves amino group incorporation. Temperature control (±2°C) minimizes side products like di-aminated derivatives . For fluorinated analogs (e.g., 2-Amino-5-fluoropyridine), acetylation-nitration-reduction sequences are used, suggesting adaptable protocols for chloro derivatives .

Q. How can researchers validate the purity and structural integrity of 2-Amino-5-chloropyridine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm substituent positions (e.g., chlorine at C5, amine at C2). Peaks for aromatic protons appear at δ 6.5–8.5 ppm .

- IR : Confirm NH stretches (~3400 cm) and C-Cl vibrations (~650 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 128.55 (CHClN) . Cross-reference with NIST Chemistry WebBook data for validation .

Q. What storage conditions ensure the stability of 2-Amino-5-chloropyridine?

- Methodological Answer : Store in airtight containers at 0–6°C to prevent degradation via hydrolysis or oxidation. For hygroscopic analogs (e.g., 3-Amino-4-chloropyridine), desiccants like silica gel are critical. Avoid prolonged exposure to light, which may induce photolytic dechlorination .

Q. How are physicochemical properties (e.g., solubility, melting point) determined experimentally?

- Methodological Answer :

- Melting Point : Use capillary tube method; reported mp for 2-Amino-5-chloropyridine is 72–73.5°C (calibrated against standards like benzoic acid) .

- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO). This compound is sparingly soluble in water but dissolves in polar aprotic solvents .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-Amino-5-chloropyridine in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine at C5 enhances electrophilicity at C4, facilitating Suzuki-Miyaura couplings. Steric hindrance from the NH group at C2 directs reactions to C4. Computational studies (DFT) predict charge distribution: C4 has higher partial positive charge than C6, favoring regioselective coupling .

Q. What advanced analytical techniques quantify trace impurities in 2-Amino-5-chloropyridine samples?

- Methodological Answer :

- HPLC-MS : Use C18 columns with UV detection at 254 nm. Impurities like 2,5-dichloropyridine (retention time ~12 min) can be quantified down to 0.1% .

- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., chlorinated amines) using DB-5MS columns .

Q. How can contradictions in reported synthetic yields (e.g., 40–85%) be resolved?

- Methodological Answer : Systematically test variables:

- Solvent Purity : Use HPLC-grade ethanol to avoid ketone contaminants that inhibit amination .

- Catalyst Screening : Pd/C or CuI may accelerate reactions but require inert atmospheres to prevent oxidation .

- Reaction Monitoring : Use in-situ FTIR to track ammonia consumption and optimize reaction time .

Q. How do environmental factors (pH, temperature) affect the stability of 2-Amino-5-chloropyridine in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。